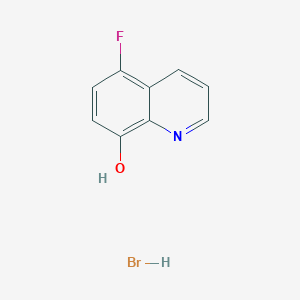
5-Fluoroquinolin-8-ol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoroquinolin-8-ol hydrobromide is a chemical compound with the formula C9H7BrFNO. It is used for pharmaceutical testing . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 5-Fluoroquinolin-8-ol hydrobromide is1S/C9H6FNO.BrH/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,12H;1H . This indicates the presence of a bromine atom (Br), a fluorine atom (F), a nitrogen atom (N), and an oxygen atom (O) in the molecule. Physical And Chemical Properties Analysis
5-Fluoroquinolin-8-ol hydrobromide is a powder at room temperature. It has a molecular weight of 244.06 .Applications De Recherche Scientifique
Photophysical Properties and Applications
5-Fluoroquinolin-8-ol hydrobromide and its derivatives exhibit intriguing photophysical properties. The synthesis of 4-fluorophenyl substituted 8-hydroxyquinoline derivatives, for example, resulted in compounds that showed strong fluorescence emission, indicating potential applications in fluorescence-based technologies. The quantum yield of these compounds was enhanced compared to the parent tris(8-hydroxyquinolinato)aluminum(III) complex. Detailed electronic structures and photophysical properties were investigated, revealing significant contributions of aryl substituents to the frontier molecular orbitals (FMOs) (Suliman, Al-Nafai, & Al-Busafi, 2014).
Sensing and Detection Applications
8-Hydroxyquinoline derivatives and their metallic complexes show promise in sensing and detection applications due to their fluorescence properties. Specific derivatives exhibited a shift in luminescence wavelength and prolonged fluorescence lifetime, indicating potential for use in fluorescent sensors and organic light-emitting diodes (OLEDs). The fluorescence properties were thoroughly studied, highlighting their significance in various sensing applications (Ouyang, Zeng, & Xie, 2007).
Corrosion Monitoring and Protection
8-Hydroxyquinoline and its derivatives have been explored for corrosion monitoring and protection. For instance, 8-Hydroxyquinoline was utilized as a ferric ion-sensitive indicator in epoxy coatings for corrosion detection. The incorporation of 8-Hydroxyquinoline in coatings demonstrated potential for in situ corrosion detection at early stages, which is critical in preventing severe damages to metal surfaces. This application benefits from the compound's ability to indicate the presence of Fe2+/Fe3+ ions produced during the corrosion process (Roshan, Dariani, & Mokhtari, 2018).
Fluorescent Probes and Bioimaging
Derivatives of 8-Hydroxyquinoline have been developed as fluorescent probes for selective detection of ions like Mg2+. These probes offer dual fluorescence response modes for highly selective detection, making them useful in various applications including bioimaging and environmental monitoring. The design of such probes leverages the intrinsic properties of 8-Hydroxyquinoline, offering sensitivity and selectivity in detection (Fu et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
5-fluoroquinolin-8-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO.BrH/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,12H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSWBKIESQHYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)F.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroquinolin-8-ol hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

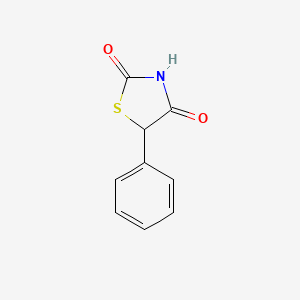
![2-(2-chloro-6-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2439986.png)
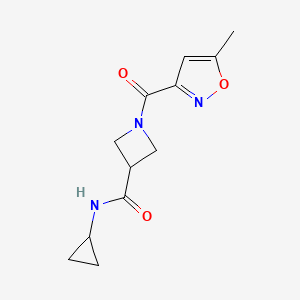
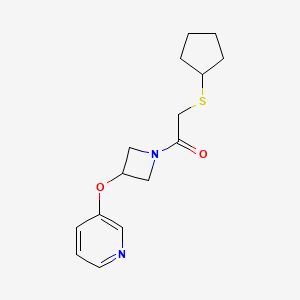
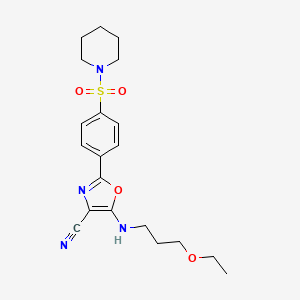
![{[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate](/img/structure/B2439995.png)
![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2439996.png)
![8-(Methylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2439997.png)
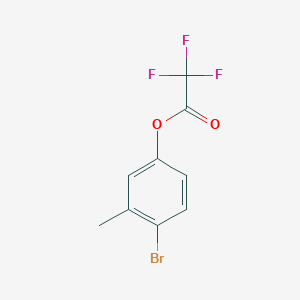
![1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2440000.png)
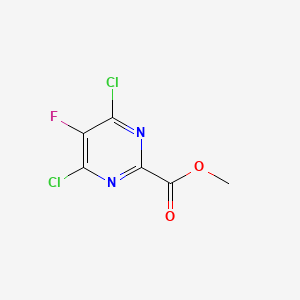
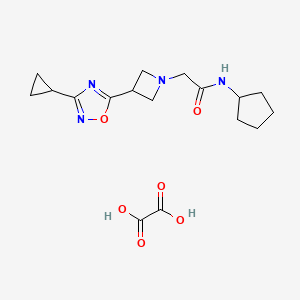
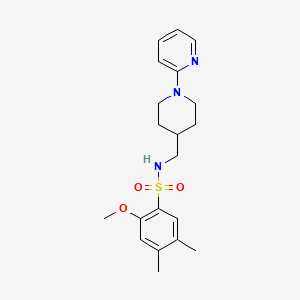
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2440007.png)